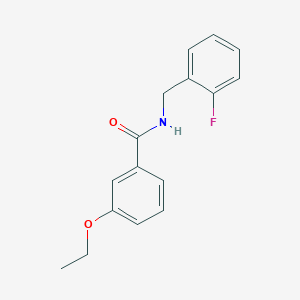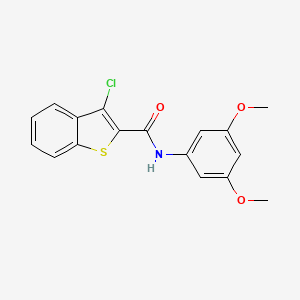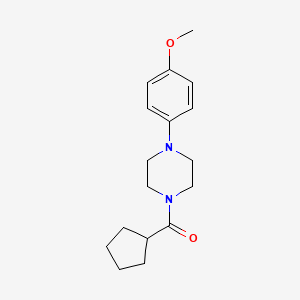
1-(cyclopentylcarbonyl)-4-(4-methoxyphenyl)piperazine
Vue d'ensemble
Description
1-(cyclopentylcarbonyl)-4-(4-methoxyphenyl)piperazine, commonly known as CPP, is a chemical compound that is used in scientific research to study the effects of serotonin receptors in the brain. CPP is a piperazine derivative that has been shown to selectively activate certain types of serotonin receptors in the brain, making it a valuable tool for researchers studying the role of these receptors in various neurological disorders.
Mécanisme D'action
CPP's mechanism of action involves binding to and activating specific serotonin receptors in the brain. Specifically, it has been shown to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. This selective activation of these receptors can lead to changes in neurotransmitter release and neuronal activity, ultimately affecting various neurological processes.
Biochemical and Physiological Effects:
CPP's biochemical and physiological effects are primarily related to its activation of specific serotonin receptors in the brain. Studies have shown that CPP can increase serotonin release in certain brain regions, leading to changes in neurotransmitter activity and neuronal firing patterns. These effects can ultimately influence a variety of physiological and behavioral processes, including mood regulation, anxiety, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using CPP in lab experiments is its ability to selectively activate certain serotonin receptors in the brain. This selectivity allows researchers to study the specific effects of these receptors on various neurological processes, without the confounding effects of non-selective receptor activation. However, one limitation of CPP is that it has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
Orientations Futures
There are several potential future directions for research involving CPP. One area of interest is the role of serotonin receptors in various psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, researchers may investigate the potential therapeutic uses of CPP and related compounds for these conditions. Finally, further studies may explore the potential use of CPP as a tool for studying the role of serotonin receptors in various neurological processes, including learning and memory.
Applications De Recherche Scientifique
CPP is primarily used in scientific research to study the effects of serotonin receptors in the brain. Specifically, it has been shown to selectively activate the 5-HT1A and 5-HT2A receptor subtypes, which are involved in a variety of neurological processes including mood regulation, anxiety, and cognition.
Propriétés
IUPAC Name |
cyclopentyl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-8-6-15(7-9-16)18-10-12-19(13-11-18)17(20)14-4-2-3-5-14/h6-9,14H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFQMJPDACWKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,5-dichlorophenoxy)propanoyl]piperidine](/img/structure/B4431453.png)
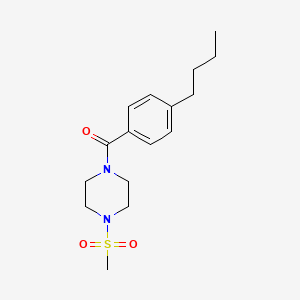

![N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4431472.png)
![4-methyl-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B4431489.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B4431492.png)
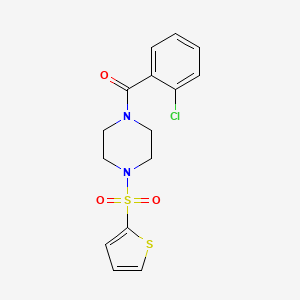
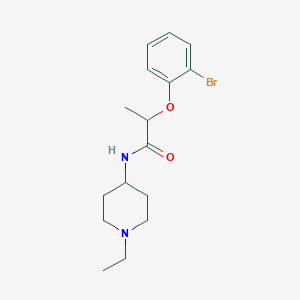


![4-[(2,6-dichlorophenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B4431531.png)
